Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester
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Overview
Description
6-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinolin-7-yl dimethylcarbamate typically involves the iodination of quinoline derivatives followed by carbamate formation. Common synthetic routes include:
Carbamate Formation: The reaction of the iodinated quinoline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and carbamate formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
6-Iodoquinolin-7-yl dimethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of 6-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-iodoquinolin-7-yl) N,N-diethylcarbamate
- (8-iodoquinolin-7-yl) N,N-dimethylcarbamate
- (8-iodoquinolin-7-yl) N,N-diethylcarbamate
Uniqueness
6-Iodoquinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its iodine atom and carbamate group make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
829666-48-0 |
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Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
(6-iodoquinolin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3 |
InChI Key |
KIOJHMVZICLYIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |
Origin of Product |
United States |
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